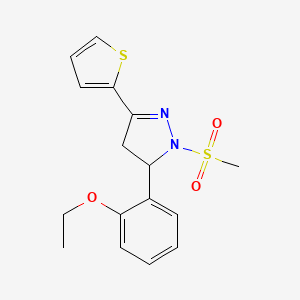![molecular formula C21H18N6O4S B2634483 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-98-4](/img/no-structure.png)
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research on similar triazole and pyrimidine derivatives focuses on their synthesis, chemical reactivity, and potential as building blocks for further chemical modifications. For instance, studies have detailed the synthesis of pyrimidine diones through cyclization and alkylation reactions, highlighting their versatility in organic synthesis (G. Mekuskiene & P. Vainilavicius, 2006). These processes underscore the compound's relevance in constructing complex molecules with diverse biological activities.
Supramolecular Chemistry
Pyrimidine derivatives also play a crucial role in supramolecular chemistry. Their hydrogen-bonding capabilities make them suitable ligands for forming hydrogen-bonded supramolecular assemblies, demonstrating their utility in designing novel materials and sensors (M. Fonari et al., 2004). This application is particularly relevant for the development of advanced materials with specific chemical and physical properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole and pyrimidine derivatives. For example, novel heteroannulated compounds containing these motifs have been synthesized and evaluated for their antimicrobial activity, showing variable inhibitory effects against tested microorganisms (Esam S Allehyani, 2022). These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Catalysis and Synthetic Methodology
Triazole and pyrimidine derivatives are also significant in catalysis and synthetic methodology, acting as catalysts or substrates in the synthesis of complex molecules. Their unique chemical properties facilitate various organic reactions, contributing to the advancement of synthetic organic chemistry and the efficient production of valuable compounds (Fahime Rahmani et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol, which is synthesized from 3-methylbenzenethiol, 3-nitrobenzyl chloride, and 4-amino-5-mercapto-1,2,4-triazole. The second intermediate is 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione, which is synthesized from the first intermediate and 2,4-dichloro-6-methylpyrimidine.", "Starting Materials": [ "3-methylbenzenethiol", "3-nitrobenzyl chloride", "4-amino-5-mercapto-1,2,4-triazole", "2,4-dichloro-6-methylpyrimidine" ], "Reaction": [ "Synthesis of 4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol:", "- Dissolve 3-methylbenzenethiol (1.0 g, 8.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "- Add 3-nitrobenzyl chloride (2.0 g, 10.9 mmol) and K2CO3 (2.0 g, 14.5 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "- Add 4-amino-5-mercapto-1,2,4-triazole (1.5 g, 12.2 mmol) to the reaction mixture and stir at room temperature for 12 hours.", "- Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography using ethyl acetate/hexane as eluent to obtain the pure product as a yellow solid (1.8 g, 60% yield).", "Synthesis of 6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione:", "- Dissolve the first intermediate (0.5 g, 1.0 mmol) and 2,4-dichloro-6-methylpyrimidine (0.2 g, 1.2 mmol) in dry DMF (5 mL) under nitrogen atmosphere.", "- Add K2CO3 (0.3 g, 2.2 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "- Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography using ethyl acetate/hexane as eluent to obtain the pure product as a yellow solid (0.3 g, 40% yield)." ] } | |
Número CAS |
852047-98-4 |
Nombre del producto |
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Fórmula molecular |
C21H18N6O4S |
Peso molecular |
450.47 |
Nombre IUPAC |
6-[[4-(3-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O4S/c1-13-4-2-6-16(8-13)26-18(10-15-11-19(28)23-20(29)22-15)24-25-21(26)32-12-14-5-3-7-17(9-14)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
Clave InChI |
OVTQROWPZOUEHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



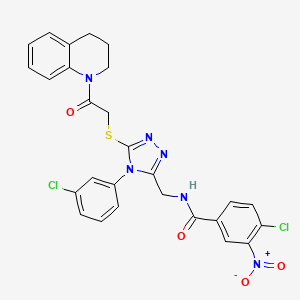

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
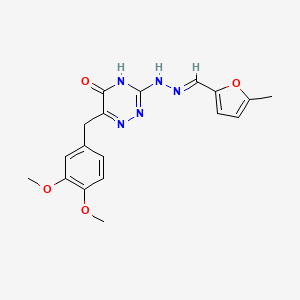
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)
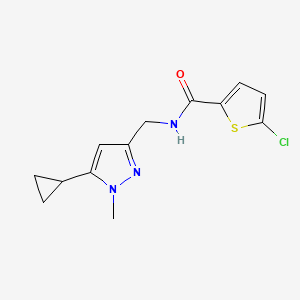
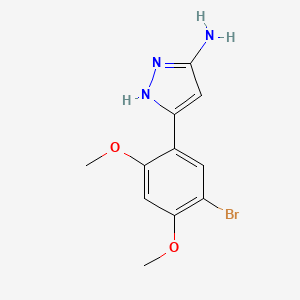
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)
